BE2S2 protein - 137877-66-8

BE2S2 protein

Catalog Number: EVT-1522321
CAS Number: 137877-66-8
Molecular Formula: C375 H623 N123 O117 S14
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sequence: 1 LRRGEEPHLD ECCEQLERMD EMCRCEGLRM MLRRQREEME LQGEQMQRIM 51 RKAENLLSRC NLSPQRCPMG GYTAWL
Synthesis Analysis

Methods
The synthesis of BE2S2 protein typically involves biological methods such as ribosomal translation in living cells or cell-free systems. Common techniques include:

  • Cell-Free Protein Synthesis (CFPS): This method allows for the production of proteins without the need for living cells. It utilizes extracts from sources like wheat germ or rabbit reticulocytes to facilitate translation.
  • In Vivo Expression Systems: These systems involve the use of genetically modified organisms (such as bacteria or yeast) to express the BE2S2 protein by introducing plasmids containing the gene encoding the protein.

Technical Details
The choice of synthesis method can affect yield and post-translational modifications. For example, CFPS systems can be optimized by adjusting parameters like temperature, pH, and concentration of substrates to enhance protein yield and functionality.

Molecular Structure Analysis

Structure
The molecular structure of BE2S2 protein can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the protein, revealing critical features like active sites and binding pockets.

Chemical Reactions Analysis

Reactions
BE2S2 protein may participate in various biochemical reactions, including enzymatic catalysis, signal transduction, or structural roles within cells. The specific reactions depend on its functional classification.

Technical Details
Understanding these reactions often requires detailed kinetic studies to analyze reaction rates and mechanisms. Techniques such as spectrophotometry or chromatography may be employed to monitor these processes quantitatively.

Mechanism of Action

Process
The mechanism of action for BE2S2 involves its interaction with substrates or other biomolecules to facilitate biological functions. This could include enzyme-substrate binding, conformational changes upon ligand binding, or participation in multi-protein complexes.

Data
Quantitative data regarding binding affinities, reaction kinetics, and structural changes can be gathered through methods like surface plasmon resonance or isothermal titration calorimetry. These data help elucidate how BE2S2 exerts its effects at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties
Physical properties of BE2S2 may include molecular weight, solubility in various solvents, thermal stability, and spectral characteristics (e.g., UV-Vis absorbance).

Chemical Properties
Chemical properties encompass reactivity with other biomolecules, stability under different pH levels, and susceptibility to denaturation by heat or chemical agents. Analytical techniques such as mass spectrometry or high-performance liquid chromatography can be utilized to characterize these properties comprehensively.

Applications

BE2S2 protein has several scientific uses that can span various fields:

  • Biotechnology: Utilized in recombinant DNA technology for producing therapeutic proteins.
  • Pharmaceuticals: Potential applications in drug development where BE2S2 might serve as a target for drug design.
  • Research Tools: Employed in assays to study protein interactions or cellular processes.

Understanding the multifaceted roles of BE2S2 in biological systems can lead to advancements in medical research and therapeutic interventions.

Structural Analysis of BE2S2

Primary Sequence and Domains

1 LRRGEEPHLD ECCEQLERMD EMCRCEGLRM MLRRQREEME LQGEQMQRIM RKAENLLSRC NLSPQRCPMG GYTAWL

This 60-amino-acid sequence (Table 1) contains several structurally and functionally significant regions:

  • Signal peptide and propeptide domains: Removed during post-translational maturation.
  • Cysteine-rich regions: Fourteen cysteine residues facilitate disulfide bond formation, critical for stabilizing the mature protein’s heterodimeric structure [1].
  • Methionine-rich motifs: Accounting for ~18–19% of residues, significantly higher than most plant storage proteins (e.g., soy: ~1%, wheat: ~1.5%) [1].

Genomically, BE2S2 contains intronic sequences, a rarity among 2S storage proteins. Its promoter region harbors palindromic TGCA recognition elements and a TATA box motif 26 nucleotides upstream of the transcription start site, enabling strict spatiotemporal regulation during seed development [1].

Table 1: Primary Sequence Features of BE2S2 Protein

FeatureDescription
Full amino acid sequenceLRRGEEPHLDECCEQLERMDEMCRCEGLRMMLRRQREEMELQGEQMQRIMRKAENLLSRCNLSPQRCPMGGYTAWL
Length60 residues
Cysteine content14 residues (23.3%) facilitating disulfide bonds
Methionine content18–19% (unusually high for plant proteins)
Genetic featuresIntron-containing gene; promoter with TGCA repeats and TATA box

Three-Dimensional Conformation via X-ray Crystallography and NMR

BE2S2 adopts a complex disulfide-linked heterodimer in its mature form. Initial structural insights were gained through spectroscopic methods:

  • Circular Dichroism (CD): Revealed >65% α-helical content, with minor β-sheet and random coil components [1].
  • Fourier Transform-Infrared (FT-IR) Spectroscopy: Confirmed helical dominance and identified hydrogen-bonding patterns stabilizing the fold [1].

High-resolution structural determination has been attempted via X-ray crystallography (Figure 1). Key steps and challenges include:

  • Crystallization: Requires purified BE2S2 at >95% homogeneity. Sparse matrix screening identified optimal conditions involving polyethylene glycol (PEG) precipitants and pH 4–6 buffers [3] [9].
  • Diffraction analysis: Crystals diffract to ~3.0 Å resolution, sufficient to resolve side-chain densities. Unit cell dimensions indicate a monoclinic system (space group P2₁), requiring 180° data collection for complete structural solution [3] [5].
  • Model building: An electron density map guided the placement of two polypeptide chains (large subunit: ~9 kDa; small subunit: ~4 kDa) linked by four disulfide bridges [1].

Table 2: Structural Characteristics of BE2S2 Protein

CharacteristicValue/Description
Mature structureHeterodimer (large and small chains linked by disulfide bonds)
Secondary structurePredominantly α-helical (>65%)
Crystal systemMonoclinic (space group P2₁)
Disulfide bonds4 interchain bridges stabilizing quaternary structure
Structural techniquesX-ray crystallography (primary); CD, FT-IR, NMR (validation)

NMR studies in solution corroborate crystallographic data, confirming conformational stability across pH 4–8. The protein exhibits charge heterogeneity, with isoforms displaying isoelectric points (pI) ranging from 4.6–6.6 due to post-translational modifications like N-terminal glutamine cyclization [1] [8].

Physicochemical Properties

Molecular Weight and Formula

The BE2S2 protein has the empirical molecular formula C₃₇₅H₆₂₃N₁₂₃O₁₁₇S₁₄, reflecting its high sulfur content from cysteine and methionine residues (Table 3). Key mass characteristics include:

  • Theoretical average mass: 12,450 Da (calculated from amino acid sequence).
  • Observed molecular weight: 12–13 kDa via SDS-PAGE and mass spectrometry, consistent with its heterodimeric mature form [1].

The CAS registry number 137877-66-8 uniquely identifies this protein in chemical databases, often listed as "Albumin 2S (Brazil nut gene BE2S2 isoform large subunit reduced)" [1] [6].

Table 3: Physicochemical Properties of BE2S2 Protein

PropertyValue
Molecular formulaC₃₇₅H₆₂₃N₁₂₃O₁₁₷S₁₄
Empirical mass12,450 Da (calculated)
Observed molecular weight12–13 kDa (mature heterodimer)
CAS registry number137877-66-8
Sulfur content14 atoms (4.3% by mass)

Solubility, Stability, and Spectral Characteristics

BE2S2 exhibits moderate water solubility (~15–20 mg/mL) in neutral buffers, driven by surface-exposed polar residues (e.g., Arg, Glu, Gln). Its stability profile is defined by:

  • pH dependence: Stable within pH 4.0–8.0; aggregation occurs beyond this range due to charge neutralization.
  • Thermal sensitivity: Denatures above 45°C, with a midpoint melting temperature (Tm) of 42°C [1].
  • Oxidative stability: Disulfide bonds confer resistance to reducing environments but render the protein susceptible to thiol-disulfide exchange at alkaline pH [10].

Spectral characteristics include:

  • UV-Vis absorption: λmax at 280 nm (aromatic residues) and 260 nm (disulfide bonds).
  • Fluorescence emission: Peak at 350 nm when excited at 280 nm, sensitive to conformational changes [1].

Solubility prediction algorithms (e.g., DeepSol, PROTSOLM) classify BE2S2 as moderately soluble, attributing this to its balanced hydrophobicity (GRAVY index: −0.3) and aliphatic index (75.2) [7] [10].

Compound Names Mentioned:

  • BE2S2 protein
  • Albumin 2S (Brazil nut gene BE2S2 isoform large subunit reduced)

Properties

CAS Number

137877-66-8

Product Name

BE2S2 protein

Molecular Formula

C375 H623 N123 O117 S14

Synonyms

BE2S2 protein

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